[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride
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Overview
Description
[2-(Fluoromethyl)-6-oxaspiro[2. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of [2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic routes often include:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced through fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as a drug candidate for specific medical conditions.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:
[2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl]methanamine;hydrochloride: This compound has a similar spirocyclic structure but differs in the presence of two fluorine atoms instead of one.
[2-(Chloromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride: This compound has a chloromethyl group instead of a fluoromethyl group, leading to different chemical properties and reactivity.
[2-(Bromomethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride: Similar to the chloromethyl derivative, this compound has a bromomethyl group, which also affects its reactivity and applications.
Properties
IUPAC Name |
[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO.ClH/c10-6-9(7-11)5-8(9)1-3-12-4-2-8;/h1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQBRTRHQMNNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2(CN)CF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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